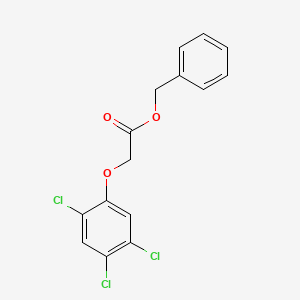

Benzyl (2,4,5-trichlorophenoxy)acetate

Description

Benzyl (2,4,5-trichlorophenoxy)acetate (CAS 61435-05-0) is a synthetic phenoxyacetic acid derivative with the molecular formula C₁₅H₁₁Cl₃O₃ and a molecular weight of 343.98 g/mol. Structurally, it consists of a 2,4,5-trichlorophenoxy group linked to an acetic acid moiety, esterified with a benzyl alcohol group. Key physicochemical properties include a high lipophilicity (XlogP = 5.1), a polar surface area of 35.5 Ų, and zero hydrogen-bond donors, which contribute to its low water solubility and affinity for organic solvents .

This compound is primarily used in agrochemical research as a herbicide, leveraging the bioactivity of chlorinated phenoxyacetates to disrupt plant growth regulators.

Properties

CAS No. |

61435-05-0 |

|---|---|

Molecular Formula |

C15H11Cl3O3 |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

benzyl 2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C15H11Cl3O3/c16-11-6-13(18)14(7-12(11)17)20-9-15(19)21-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |

InChI Key |

KWFYWVPLSRBRNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2,4,5-trichlorophenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4,5-trichlorophenoxyacetic acid and benzyl alcohol.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

Substitution: The chlorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Hydrolysis: 2,4,5-Trichlorophenoxyacetic acid and benzyl alcohol.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Benzyl (2,4,5-trichlorophenoxy)acetate has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the formulation of herbicides and pesticides due to its ability to regulate plant growth.

Mechanism of Action

The mechanism of action of Benzyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to altered growth patterns. The compound binds to auxin receptors, triggering a cascade of cellular events that result in changes in gene expression and cell elongation. In medical research, its mechanism may involve the inhibition of specific enzymes or signaling pathways associated with inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenoxyacetate derivatives exhibit structural variations in their ester groups and halogen substitutions, which significantly influence their physicochemical properties, applications, and regulatory status. Below is a comparative analysis of benzyl (2,4,5-trichlorophenoxy)acetate and key analogues:

Table 1: Comparative Analysis of Phenoxyacetate Derivatives

*Estimated based on alkyl chain length trends.

Key Research Findings and Structural Insights

Impact of Ester Group on Lipophilicity: The benzyl group in this compound increases lipophilicity (logP = 5.1) compared to methyl (logP ~4.5) and butyl (logP = 4.81) esters, enhancing its membrane permeability and environmental persistence . Longer alkyl chains (e.g., octyl ester, logP ~6.0) further elevate lipophilicity but reduce volatility, making them suitable for soil applications .

Bioactivity and Selectivity :

- Methyl and isopropyl esters are preferred for foliar herbicides due to moderate volatility and rapid absorption .

- The benzyl ester ’s aromatic ring may slow hydrolysis in soil, extending residual activity but raising bioaccumulation concerns .

Regulatory and Environmental Concerns: 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is banned due to dioxin contamination risks. Its esters, including benzyl derivatives, face scrutiny but are less regulated . Silvex (2,4,5-TCPPA), a propionic acid analogue, shows similar herbicidal activity but lower persistence than phenoxyacetates .

Synthetic Pathways: Phenoxyacetate esters are synthesized via acid-catalyzed esterification (e.g., refluxing chlorophenoxyacetic acid with alcohols like benzyl alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.